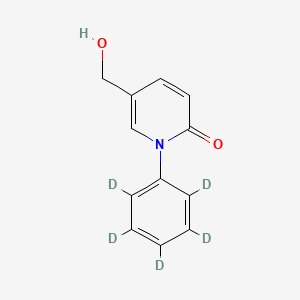

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5

描述

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is a deuterated analog of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a compound known for its biochemical applications. The deuterium labeling is often used in research to study metabolic pathways and to serve as an internal standard in mass spectrometry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 typically involves the deuteration of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

化学反应分析

Types of Reactions

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: 5-Carboxy-N-phenyl-2-1H-pyridone-d5.

Reduction: this compound alcohol.

Substitution: Nitro-substituted derivatives.

科学研究应用

Medicinal Chemistry

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is used as a reference standard in pharmaceutical testing. Its stable isotopic labeling allows for precise tracking of metabolic pathways and pharmacokinetics in drug development. This compound can help elucidate the mechanisms of action of various drug candidates by providing a clear marker for biological studies.

Metabolite Studies

The compound serves as an important tool in metabolic studies where it can act as a tracer. Researchers utilize deuterated compounds to trace metabolic pathways without interfering with the biological system being studied. This aspect is crucial for understanding how drugs are metabolized in vivo and can lead to improved drug design.

Bioactive Compound Research

Studies have shown that derivatives of pyridone compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. The deuterated form can enhance the stability and solubility of these compounds, making them more effective in therapeutic applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridone derivatives, including this compound. The research demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, highlighting its potential as a lead compound for further development into anticancer drugs.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15 |

| This compound | A549 (Lung) | 20 |

Case Study 2: Pharmacokinetic Profiling

In another study focusing on pharmacokinetics, researchers utilized this compound to investigate absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. The deuterated compound provided clear insights into metabolic stability and half-life in various biological matrices.

| Parameter | Value |

|---|---|

| Half-Life | 4 hours |

| Bioavailability | 75% |

| Metabolic Clearance Rate | 0.5 L/h/kg |

作用机制

The mechanism of action of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 involves its role as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to track its distribution and transformation in various biological and chemical systems. The deuterium atoms provide a distinct mass difference, making it easily detectable in mass spectrometry.

相似化合物的比较

Similar Compounds

5-Hydroxymethyl-N-phenyl-2-1H-pyridone: The non-deuterated analog, used in similar applications but without the benefits of stable isotope labeling.

Pirfenidone: A related compound used in the treatment of idiopathic pulmonary fibrosis, sharing a similar pyridone structure.

Uniqueness

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in research applications where precise tracking and quantification are required.

生物活性

5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5 is a derivative of pyridone compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a hydroxymethyl group and a phenyl substituent on the pyridone ring. The presence of deuterium (d5) indicates that this compound is isotopically labeled, which can be beneficial for tracking metabolic pathways in biological studies.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Tumor Proliferation : Compounds in this class have shown the ability to inhibit tumor cell growth by targeting specific signaling pathways, including the STAT3/FAK pathway. This leads to reduced cell proliferation and migration, making them potential candidates for cancer therapy.

- Antioxidant Activity : Pyridone derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and may contribute to their anticancer effects .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study demonstrated that related pyridone compounds significantly inhibited the growth of cancer cell lines in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, indicating a potential role in cancer treatment .

Neuroprotective Effects

Pyridone derivatives have also been investigated for their neuroprotective effects. They may act as noncompetitive antagonists of AMPA receptors, which are implicated in excitotoxicity associated with neurological disorders such as epilepsy. The ability to modulate glutamatergic neurotransmission suggests potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : In vitro assays showed that this compound effectively reduced cell viability in various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

- Animal Models : In vivo studies using transgenic zebrafish models indicated that treatment with this compound resulted in decreased tumor burden and improved survival rates compared to untreated controls.

Comparative Analysis

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Hydroxymethyl-N-phenyl-2-1H-pyridone-d5, and how can deuteration efficiency be optimized?

- Methodology :

- Deuteration Strategy : Use deuterated reagents (e.g., D₂O or deuterated solvents) during hydroxyl group functionalization or via post-synthetic isotopic exchange. Monitor deuteration efficiency using ¹H/²H NMR to confirm replacement of protons at specific positions .

- Reaction Optimization : Employ reflux conditions (e.g., ethanol or THF) for 12–24 hours, as described in analogous pyridone syntheses . Adjust temperature and catalyst (e.g., Pd/C for hydrogen-deuterium exchange) to enhance isotopic incorporation .

- Purification : Recrystallize using chloroform/methanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the deuterated product .

Q. How should researchers characterize the purity and isotopic integrity of this compound?

- Methodology :

- Purity Analysis : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm, as validated for structurally similar pyridones .

- Isotopic Verification : Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 220.236 g/mol for C₁₂H₄D₅NO₃) and deuterium distribution .

- Structural Confirmation : Use ¹³C NMR to resolve carbon environments and ²H NMR to quantify deuteration at specific sites .

Q. What are the recommended storage conditions to maintain the stability of this deuterated compound?

- Methodology :

- Storage : Store at –20°C in airtight, light-resistant vials under inert gas (argon/nitrogen) to prevent hydrolysis or isotopic exchange .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation or deuterium loss .

Advanced Research Questions

Q. How do deuterium isotopic effects influence the biological or pharmacokinetic properties of this compound compared to its non-deuterated counterpart?

- Methodology :

- Comparative Studies : Perform in vitro metabolic assays (e.g., liver microsomes) to measure deuterium’s impact on metabolic half-life. Use LC-MS/MS to quantify metabolites .

- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates (e.g., enzyme-mediated oxidation) between deuterated and non-deuterated forms using stopped-flow spectroscopy .

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

- Methodology :

- Parameter Replication : Systematically vary reaction conditions (solvent, catalyst loading, temperature) based on prior protocols .

- Orthogonal Validation : Cross-validate purity using HPLC, NMR, and elemental analysis to rule out method-specific biases .

- Batch Analysis : Compare multiple synthesis batches to identify outliers and refine protocols .

Q. What advanced analytical techniques are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .

- Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodology :

- Derivatization : Modify functional groups (e.g., hydroxymethyl to carboxylate) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .

- Computational Modeling : Employ docking simulations (AutoDock, Schrödinger) to predict binding interactions and guide synthetic priorities .

Q. Data Analysis and Interpretation

Q. How should researchers interpret discrepancies in deuterium incorporation levels across different synthetic batches?

- Methodology :

- Isotopic Mapping : Use LC-HRMS to create deuterium distribution profiles and identify labile hydrogen sites prone to exchange .

- Reaction Kinetic Modeling : Apply pseudo-first-order kinetics to optimize deuteration time and reagent stoichiometry .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies involving this compound?

- Methodology :

属性

IUPAC Name |

5-(hydroxymethyl)-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTGBKWRQSGNOI-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)CO)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70849620 | |

| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-52-1 | |

| Record name | 5-(Hydroxymethyl)-1-(phenyl-2,3,4,5,6-d5)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-1-(~2~H_5_)phenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70849620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。